molecular formula C14H17NO3 B5053813 (Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one

(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one

Cat. No.: B5053813
M. Wt: 247.29 g/mol
InChI Key: UBJDFKYEOFOQTO-SREVYHEPSA-N
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Description

(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one is an organic compound that belongs to the class of enones It features a methoxyphenyl group and a morpholine ring, connected through a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one typically involves the condensation of 4-methoxybenzaldehyde with morpholine and an appropriate enone precursor under basic conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Products may include 1-(4-methoxyphenyl)-3-morpholin-4-ylpropan-1-ol.

    Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenyl derivatives.

Scientific Research Applications

(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one involves its interaction with cellular proteins and enzymes. It is known to inhibit tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells . The compound targets the colchicine binding site on tubulin, preventing the assembly of microtubules and thereby inhibiting cell division.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-methoxyphenyl)acrylic acid
  • (Z)-3-chloro-3-(4-methoxyphenyl)acrylonitrile

Uniqueness

(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one is unique due to its combination of a methoxyphenyl group and a morpholine ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits potent antimitotic activity by specifically targeting tubulin polymerization .

Properties

IUPAC Name

(Z)-1-(4-methoxyphenyl)-3-morpholin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-17-13-4-2-12(3-5-13)14(16)6-7-15-8-10-18-11-9-15/h2-7H,8-11H2,1H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJDFKYEOFOQTO-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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